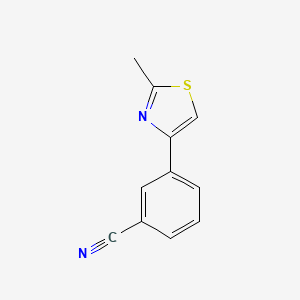

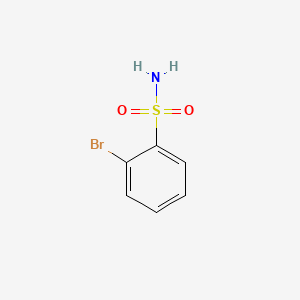

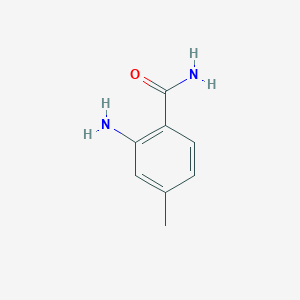

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

説明

The compound "3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was performed by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Another study reported the synthesis of a benzo[d]thiazole derivative by characterizing it with spectroscopic methods and X-ray diffraction, indicating the versatility of synthetic approaches for such compounds . These methods could potentially be adapted for the synthesis of "3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. For example, the crystal structure of a benzo[d]thiazole derivative was determined and optimized using density functional theory (DFT) calculations, which showed good agreement with experimental data . Similarly, the crystal structure of another derivative was analyzed, revealing hydrogen-bonding properties and the potential for excited-state intramolecular proton transfer .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The paper describes the reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts to produce hydrazones, which can further cyclize into different heterocyclic compounds. Arylhydrazones derived from the same compound can undergo cyclocondensation to afford pyrazole derivatives . These reactions demonstrate the chemical versatility of thiazole derivatives and their potential for generating a wide array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the functional groups present. The thermal behavior of these compounds can be studied using TG/DTA analysis, as shown in the study of a benzo[d]thiazole derivative . The presence of various substituents on the thiazole ring can significantly influence the compound's properties, such as solubility, melting point, and reactivity. The intermolecular forces, such as hydrogen bonding and π-π interactions, play a crucial role in the solid-state structure and properties of these compounds .

科学的研究の応用

-

Antimicrobial Activity

- Field: Medicinal Chemistry

- Application: A series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

- Method: The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

- Results: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

-

Biological Activities

- Field: Medicinal Chemistry

- Application: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Method: The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

- Results: Thiazoles display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

-

Herbicidal Activities

- Field: Agricultural Chemistry

- Application: Synthesis of novel compounds for herbicidal activities .

- Method: The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .

- Results: The synthesized compounds showed moderate to good herbicidal activities .

-

Antioxidant Properties

- Field: Medicinal Chemistry

- Application: Thiazole derivatives have been reported to have antioxidant properties .

- Method: The antioxidant properties of these compounds are typically evaluated using various in vitro assays .

- Results: Some thiazole derivatives have shown promising antioxidant activity, which could potentially be beneficial in the treatment of diseases caused by oxidative stress .

-

Agrochemicals and Photostabilizers

- Field: Agricultural Chemistry

- Application: The 1,4-disubstituted 1 H -1,2,3-triazoles also have important applications as agrochemicals, photostabilizers .

- Method: These compounds are typically synthesized in the lab and then tested for their effectiveness in various applications .

- Results: Some of these compounds have shown promising results in their respective applications .

-

Antifungal Medication

- Field: Medicinal Chemistry

- Application: The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .

- Method: Abafungin is typically applied topically to the affected area .

- Results: Abafungin has been shown to be effective in suppressing skin infections caused by various fungi .

-

Photosensitizers and Rubber Vulcanization

- Field: Industrial Chemistry

- Application: Thiazoles are a basic scaffold found in many natural compounds and are used in the field of photosensitizers, rubber vulcanization .

- Method: The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility .

- Results: Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .

-

Antidepressant Drug

- Field: Medicinal Chemistry

- Application: Thiazoles are used as an antidepressant drug (pramipexole) .

- Method: The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

- Results: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

-

Anti-Inflammatory Drug

- Field: Medicinal Chemistry

- Application: Thiazoles are used as an anti-inflammatory drug (meloxicam) .

- Method: The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

- Results: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

特性

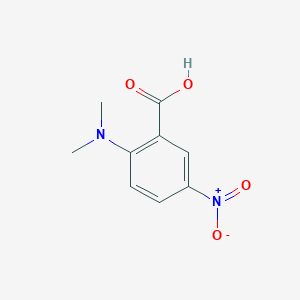

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJGNFTLCURAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383647 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile | |

CAS RN |

844891-06-1 | |

| Record name | 3-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)